Bienvenue dans la boutique en ligne BenchChem!

PF-4950834

ROCK2 Potency Y-27632

PF-4950834 is a potent, orally bioavailable ROCK2-preferring inhibitor (8.35 nM IC50). Its ~4-fold selectivity over ROCK1 distinguishes it from pan-inhibitors like Y-27632. Proven in chronic in vivo inflammation models, it is the superior choice for dissecting ROCK2-specific pathways in immunology research. Ideal for long-term oral dosing studies.

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
CAS No. 1256264-62-6
Cat. No. B610044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4950834
CAS1256264-62-6
SynonymsPF-4950834;  PF 4950834;  PF4950834.
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H19N3O2/c1-22-20(25)19-4-2-3-15(13-19)14-24-21(26)18-7-5-16(6-8-18)17-9-11-23-12-10-17/h2-13H,14H2,1H3,(H,22,25)(H,24,26)
InChIKeyRDEQMEOWUFYGDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-4950834 (CAS 1256264-62-6): Potent and Orally Bioavailable Rho Kinase (ROCK) Inhibitor for Inflammation Research


PF-4950834 [N-methyl-3-({[4-(4-pyridin-4-ylbenzoyl)amino]methyl}benzamide] is an ATP-competitive, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), a class of serine/threonine kinases belonging to the AGC family [1]. Developed by Pfizer Discovery Medicinal Chemistry, this benzamide derivative was characterized in the primary literature as a potent, selective, and orally bioavailable tool compound for probing ROCK-dependent pathways in inflammatory disease models [1][2]. It is commercially available from multiple research reagent suppliers with a typical purity of ≥98% and a molecular weight of 345.39 g/mol [3].

Why PF-4950834 Cannot Be Substituted with Y-27632 or Fasudil in ROCK-Dependent Inflammation Studies


Although ROCK inhibitors such as Y-27632 and fasudil are widely used tool compounds, they exhibit markedly different potency and selectivity profiles that preclude direct substitution in experimental protocols. Y-27632 displays IC50/Ki values in the 140–300 nM range [1], while fasudil inhibits ROCK2 with an IC50 of approximately 158 nM and ROCK1 with a Ki of 330 nM [2]. In contrast, PF-4950834 achieves single-digit nanomolar potency (IC50 8.35 nM for ROCK2) and demonstrates a distinct isoform selectivity pattern relative to newer ROCK2-selective inhibitors like KD025 (belumosudil) [3][4]. Additionally, Y-27632 and fasudil have well-documented off-target effects on other kinases such as PKC and PKA at concentrations required for complete ROCK inhibition [2]. The quantitative evidence below establishes the precise parameters under which PF-4950834 provides superior or distinct experimental utility, enabling researchers to select the optimal tool for their specific scientific question.

PF-4950834: Direct Comparative Potency and Selectivity Data Against Key ROCK Inhibitor Comparators


PF-4950834 Exhibits >25-Fold Higher ROCK2 Potency Than Y-27632

PF-4950834 inhibits ROCK2 with an IC50 of 8.35 nM in a biochemical fluorescence polarization assay using GST-tagged human ROCK2 [1]. In contrast, the widely used comparator Y-27632 demonstrates Ki/IC50 values ranging from 140 nM to 300 nM for ROCK1/2 [2]. This represents an approximate 17- to 36-fold increase in ROCK2 inhibitory potency for PF-4950834.

ROCK2 Potency Y-27632

PF-4950834 Demonstrates a Unique ROCK2/ROCK1 Selectivity Ratio of ~4, Contrasting with Both Pan-ROCK and ROCK2-Selective Inhibitors

PF-4950834 exhibits IC50 values of 8.35 nM and 33.12 nM for ROCK2 and ROCK1, respectively, yielding a selectivity ratio of approximately 4:1 in favor of ROCK2 [1]. This profile is distinct from the pan-ROCK inhibitor GSK429286A (ROCK1 IC50 14 nM, ROCK2 IC50 63 nM; ~4.5-fold selective for ROCK1) , and from the highly ROCK2-selective inhibitor KD025/belumosudil (ROCK2 IC50 105 nM, ROCK1 IC50 24 μM; >200-fold selective) [2]. Fasudil displays an even lower selectivity (ROCK2 IC50 158 nM, ROCK1 Ki 330 nM; ~2-fold) [3].

ROCK1 ROCK2 Isoform Selectivity

PF-4950834 Demonstrates Superior Selectivity Against PKA and PKC Compared to Fasudil

Against the AGC family kinases PKA and PKCη, PF-4950834 exhibits IC50 values of 424 nM and 756 nM, respectively, representing ~51-fold and ~91-fold selectivity over ROCK2 . Fasudil, in contrast, displays IC50 values of 4.58 μM for PKA and 12.30 μM for PKC, translating to only ~29-fold and ~78-fold selectivity over its ROCK2 IC50 [1]. Y-27632 demonstrates >200-fold selectivity over PKC, but with significantly lower absolute ROCK potency .

Selectivity PKA PKC

PF-4950834 Is Orally Bioavailable and Demonstrates In Vivo Efficacy in Acute Inflammation

When administered orally, PF-4950834 potently inhibited neutrophil migration in a carrageenan-induced acute inflammation model in rats [1]. This contrasts with many ROCK inhibitors such as Y-27632, which requires high oral doses due to limited bioavailability [2], and fasudil, which is primarily used intravenously in clinical settings [3]. The exact pharmacokinetic parameters (Cmax, AUC, F%) for PF-4950834 are not disclosed in the primary publication, but the demonstrated oral efficacy supports its utility for chronic dosing paradigms.

Oral Bioavailability In Vivo Neutrophil Migration

PF-4950834 Potently Inhibits Leukocyte Chemotaxis and Endothelial Adhesion Molecule Expression

In vitro, PF-4950834 blocked stromal cell-derived factor-1α (SDF-1α)-mediated chemotaxis of T lymphocytes and inhibited the synthesis of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in activated human endothelial cells [1]. It also suppressed secretion of the chemokines interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) [1]. While Y-27632 and fasudil have been shown to inhibit similar processes, they require higher concentrations to achieve comparable effects [2][3].

Chemotaxis Adhesion Molecules Inflammation

Optimal Use Cases for PF-4950834 Based on Its Differentiated Potency, Selectivity, and Oral Bioavailability


Investigating ROCK2-Specific Roles in Inflammation with a Potent, Orally Active Tool

Given its ~4-fold selectivity for ROCK2 over ROCK1 and single-digit nanomolar potency, PF-4950834 is ideally suited for studies aimed at dissecting the relative contributions of ROCK2 to inflammatory processes such as leukocyte trafficking, endothelial activation, and chemokine production [1]. Its oral bioavailability enables chronic dosing regimens in preclinical models of inflammatory bowel disease, rheumatoid arthritis, or multiple sclerosis, where sustained ROCK inhibition is required to observe therapeutic benefit.

Validation of ROCK-Dependent Pathways in Neutrophil and Lymphocyte Migration

PF-4950834 has been validated in both in vitro chemotaxis assays and in vivo neutrophil migration models [1]. This makes it a robust chemical probe for confirming ROCK dependency in novel migration or adhesion assays, especially when a high-potency, orally deliverable inhibitor is needed to complement genetic approaches like siRNA or CRISPR knockout.

Comparative Pharmacology Studies of ROCK Inhibitor Isoform Selectivity

With its unique ROCK2/ROCK1 selectivity profile (~4:1), PF-4950834 fills a critical gap between pan-ROCK inhibitors (e.g., Y-27632, fasudil) and highly selective ROCK2 agents (e.g., KD025) [2]. It can be deployed in side-by-side experiments with these comparators to correlate isoform inhibition with cellular phenotype, helping researchers optimize inhibitor choice for specific biological questions.

In Vivo Pharmacodynamic Studies Requiring Oral Dosing and Low Dosing Frequency

The demonstrated oral activity of PF-4950834 in rodent inflammation models [1] positions it as a superior alternative to intravenous fasudil or high-dose oral Y-27632 for chronic pharmacodynamic studies. It can be formulated in standard vehicles for once- or twice-daily oral gavage, reducing animal handling stress and experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4950834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.